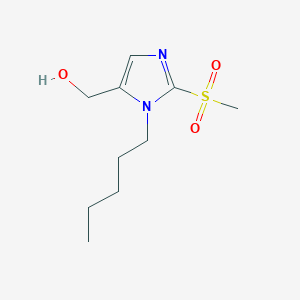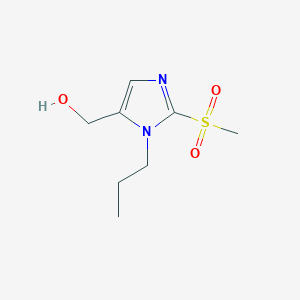![molecular formula C10H18N2O3S B6340084 [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-77-0](/img/structure/B6340084.png)
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol (MSI) is an organic compound that has recently gained attention due to its potential applications in scientific research. MSI is a small molecule that has a unique chemical structure that is capable of binding to a variety of proteins and other molecules. MSI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methane Utilization and Biotechnological Applications
Methanotrophs in Biotechnology : Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of biotechnological applications. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs can be genetically engineered to produce new compounds such as carotenoids or farnesene, and their enzymes, such as dehydrogenases and catalase, have high conversion efficiencies for generating methanol or sequestering CO2 as formic acid. Additionally, live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane
Direct Oxidation of Methane to Methanol : Advances in the direct oxidation of methane to methanol (DMTM) have been explored, focusing on both heterogeneous and homogeneous oxidation processes. The conversion of methane through heterogeneous oxidation with various transition metal oxides and the challenges in achieving high yield and selectivity due to the difficulty of activating methane and controlling sequential oxidation reactions are highlighted. The need for optimizing synthesis conditions and controlling catalytic oxidation process variables is emphasized for improved performance (Han et al., 2016).
Methanogenesis and Methane Conversion Mechanisms
Methanogenesis and Microbial Methane Production : A comprehensive review of methanogenesis, the process of methane production by archaea, discusses the reverse and modified methanogenesis pathways utilized by anaerobic methane-oxidizing archaea (ANME). This review outlines the essential differences between ANME and methanogens, including the structure of methyl coenzyme M reductase, multiheme cytochromes, and the presence of menaquinones or methanophenazines. It also addresses environmental studies suggesting the involvement of ANME in sulfate-dependent anaerobic oxidation of methane (AOM), highlighting the need for further research to elucidate the molecular basis of these processes (Timmers et al., 2017).
Eigenschaften
IUPAC Name |
[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGHAXPRWEPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)


![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)


![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)